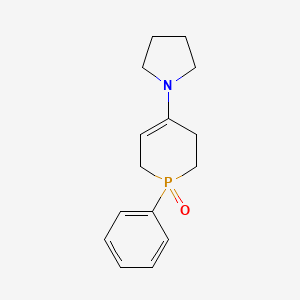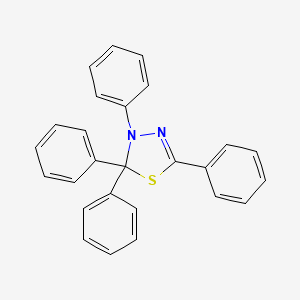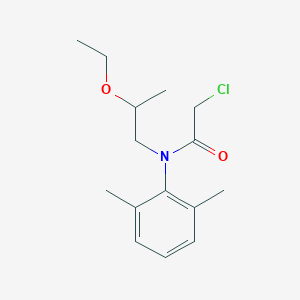
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro group, a dimethylphenyl group, and an ethoxypropyl group attached to an acetamide backbone. This compound may have applications in various fields such as pharmaceuticals, agrochemicals, or materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline, 2-chloropropionyl chloride, and 2-ethoxypropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the ethoxypropyl group.
N-(2,6-Dimethylphenyl)-N-(2-ethoxypropyl)acetamide: Lacks the chloro group.
2-Chloro-N-(2-ethoxypropyl)acetamide: Lacks the dimethylphenyl group.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Propiedades
Número CAS |
50563-52-5 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-19-13(4)10-17(14(18)9-16)15-11(2)7-6-8-12(15)3/h6-8,13H,5,9-10H2,1-4H3 |
Clave InChI |
CQZFLTCMHFNLQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CN(C1=C(C=CC=C1C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
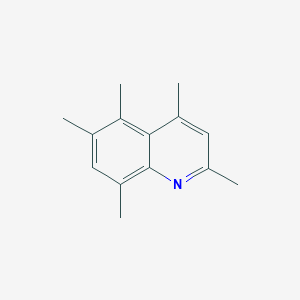

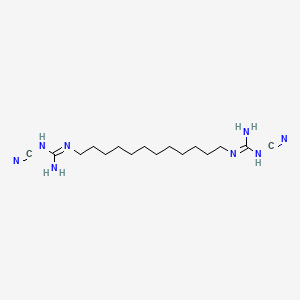
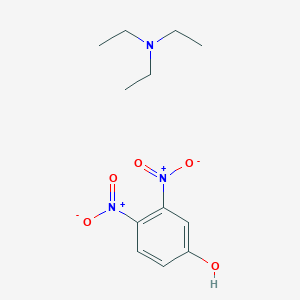
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
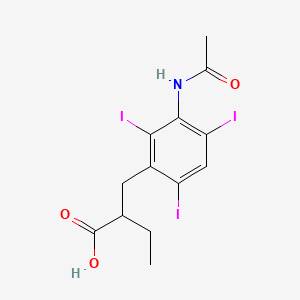
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
